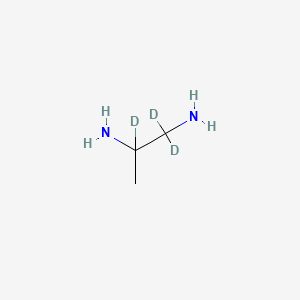
rac 1,1,2-Diaminopropane-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1,1,2-Diaminopropane-d3: is a deuterium-labeled compound with the molecular formula C3H7D3N2 and a molecular weight of 77.14 . It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by other names such as (±)-1,2-Propane-1,1,2-d3-diamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,1,2-Diaminopropane-d3 typically involves the deuteration of 1,2-diaminopropane. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: rac 1,1,2-Diaminopropane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
rac 1,1,2-Diaminopropane-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of rac 1,1,2-Diaminopropane-d3 involves its incorporation into chemical or biological systems where it acts as a tracer or a reactant. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation within the system. This helps in understanding the molecular targets and pathways involved in various processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Diaminopropane: The non-deuterated version of the compound.
1,3-Diaminopropane: A structural isomer with different reactivity.
Ethylenediamine: A similar diamine with a shorter carbon chain.
Uniqueness: rac 1,1,2-Diaminopropane-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C3H10N2 |
|---|---|
Molekulargewicht |
77.14 g/mol |
IUPAC-Name |
1,1,2-trideuteriopropane-1,2-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i2D2,3D |
InChI-Schlüssel |
AOHJOMMDDJHIJH-UHVFUKFASA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C)N)N |
Kanonische SMILES |
CC(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
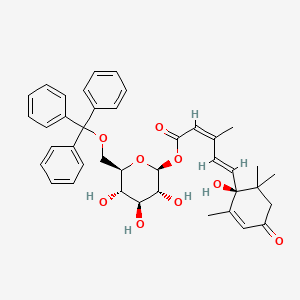
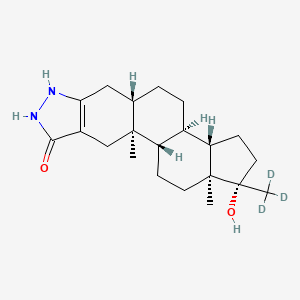
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
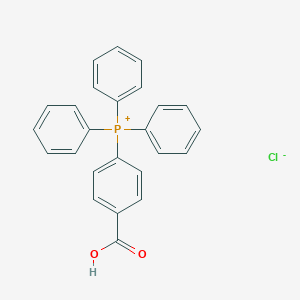

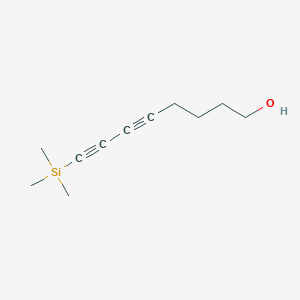
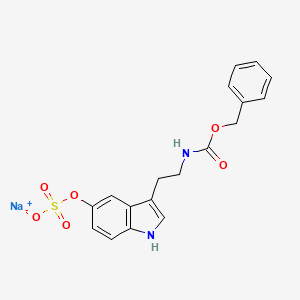
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
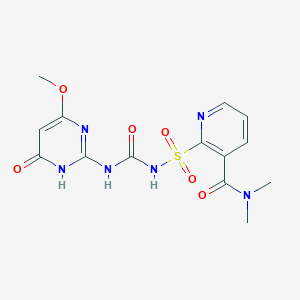

![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)
